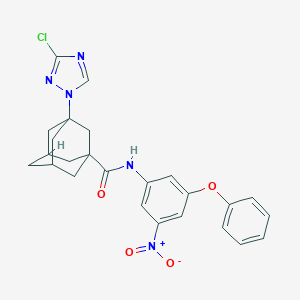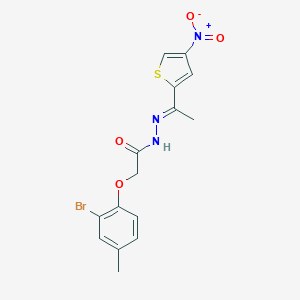![molecular formula C13H12N6OS2 B269789 2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B269789.png)
2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of triazole, pyridine, and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry, contributing to the development of various biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive agent with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Features a triazole ring and is used in cancer treatment.
Ixabepilone: Contains a thiazole moiety and is used as a chemotherapeutic agent.
Uniqueness
What sets 2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE apart is its unique combination of triazole, pyridine, and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N6OS2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N6OS2/c1-19-11(9-2-4-14-5-3-9)17-18-13(19)22-8-10(20)16-12-15-6-7-21-12/h2-7H,8H2,1H3,(H,15,16,20) |
InChI Key |
BRWJFLULTKAOQX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=NC=C3 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B269706.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)
![2-(3-NITROPHENYL)-2-OXOETHYL 3-[(2,3-DICHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B269711.png)
![Ethyl 2-(acetylamino)-3,3,3-trifluoro-2-{4-[(4-pyrimidinylamino)sulfonyl]anilino}propanoate](/img/structure/B269714.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)


![2,4-Dimethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B269724.png)
![(2E)-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-3-[2-(MORPHOLIN-4-YL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B269728.png)
![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![13-amino-5,5-dimethyl-9-(2-methylphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B269730.png)
![2'-{[2-(3-NITROBENZOYL)HYDRAZINO]CARBONYL}BIPHENYL-2-CARBOXYLIC ACID](/img/structure/B269731.png)
